MW & Lipophilicity: Propoxy Analog
The target compound N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-55-8) exhibits a molecular weight of 375.5 g/mol . In comparison, the closely related analog N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline (CAS 1040683-82-6) has a molecular weight of 299.4 g/mol . This 76.1 g/mol difference arises from the replacement of the 3-phenylpropoxy group with a propoxy group, significantly altering lipophilicity and potential membrane permeability. This property directly impacts the compound's behavior in biological assays and its suitability for specific experimental models.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 375.5 g/mol |
| Comparator Or Baseline | N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline (CAS 1040683-82-6): 299.4 g/mol |
| Quantified Difference | 76.1 g/mol (20.3% increase) |
| Conditions | Theoretical calculation based on molecular formula; confirmed by vendor specifications. |
Why This Matters
Molecular weight is a key determinant of passive membrane permeability and is used in Lipinski's Rule of Five for drug-likeness assessment; the substantial difference between these two analogs necessitates careful selection based on the desired pharmacokinetic profile.
